Trimethylsilylmethanethiol

Description

The exact mass of the compound Trimethylsilylmethanethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethylsilylmethanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilylmethanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

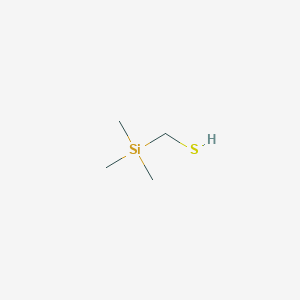

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12SSi/c1-6(2,3)4-5/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYTXTQVIDHSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171175 | |

| Record name | Methanethiol, trimethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18165-76-9 | |

| Record name | Methanethiol, trimethylsilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018165769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanethiol, trimethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trimethylsilyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Trimethylsilylmethanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilylmethanethiol [(CH₃)₃SiCH₂SH] is an organosilicon compound of significant interest in various chemical applications, including its use as a synthetic building block and as a ligand in coordination chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectroscopic data of trimethylsilylmethanethiol, offering insights into spectral interpretation and practical considerations for data acquisition.

Molecular Structure and NMR-Active Nuclei

The structure of trimethylsilylmethanethiol features two key functional groups: a trimethylsilyl (TMS) group and a methanethiol group. The NMR-active nuclei, ¹H and ¹³C, provide distinct signals that correspond to the different chemical environments within the molecule.

Figure 2. Experimental workflow for NMR analysis of Trimethylsilylmethanethiol.

Conclusion

The ¹H and ¹³C NMR spectra of trimethylsilylmethanethiol provide a clear and detailed fingerprint of its molecular structure. The characteristic upfield shifts of the trimethylsilyl group in both proton and carbon spectra, along with the distinct signals for the methylene and thiol moieties, allow for straightforward and unambiguous identification. The experimental protocols outlined in this guide serve as a robust framework for researchers to obtain high-quality NMR data, ensuring accurate structural elucidation and characterization of this important organosilicon compound.

References

Please note that a specific, publicly available, peer-reviewed source detailing the complete ¹H and ¹³C NMR data for trimethylsilylmethanethiol could not be definitively located through the conducted searches. The data presented in this guide is based on established principles of NMR spectroscopy and typical chemical shifts observed for similar structural motifs in organosilicon and thiol compounds.

Foreword: Unveiling Molecular Identity Through Vibrations

An In-Depth Technical Guide to the Infrared Spectroscopy of Trimethylsilylmethanethiol

In the landscape of materials science and drug development, the precise characterization of molecular structure is paramount. Trimethylsilylmethanethiol, (CH₃)₃SiCH₂SH, serves as a critical building block and surface modification agent, bridging inorganic silicon-based materials with sulfur-reactive organic or metallic systems. Its utility is predicated on the distinct reactivity of its trimethylsilyl and thiol functionalities. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method to verify the identity, assess the purity, and understand the chemical environment of this compound. This guide provides a comprehensive exploration of the infrared spectrum of Trimethylsilylmethanethiol, grounded in first principles and practical laboratory insights. We will dissect the molecule's vibrational behavior, present a robust protocol for spectral acquisition, and interpret the resulting data with the precision required by research professionals.

Molecular Structure and Predicted Vibrational Landscape

To interpret the infrared spectrum of Trimethylsilylmethanethiol, we must first consider its constituent parts and the vibrations they produce. A molecule's IR spectrum arises from the absorption of infrared radiation at specific frequencies that correspond to the energy required to excite its bonds to a higher vibrational state.[1][2] These vibrations, primarily stretching and bending, are unique to the types of bonds and functional groups present, creating a distinct molecular "fingerprint".[3][4]

The structure of Trimethylsilylmethanethiol—(CH₃)₃SiCH₂SH—features several key functional groups, each with characteristic vibrational modes:

-

S-H (Thiol) Group: Responsible for a weak but highly diagnostic stretching vibration.

-

C-S (Thioether Linkage): Exhibits a weak stretching vibration in the lower frequency region.

-

Si-C (Silicon-Carbon) Bonds: The bonds linking the silicon atom to the methyl groups and the methylene bridge.

-

Si-(CH₃)₃ (Trimethylsilyl) Group: This bulky group has several characteristic vibrations, including symmetric and asymmetric C-H stretching and bending, as well as a prominent Si-C bending (or "umbrella") mode.

-

-CH₂- (Methylene) Group: The bridging methylene group displays its own set of C-H stretching and bending (scissoring, rocking) vibrations.

The following diagram illustrates the molecular structure of Trimethylsilylmethanethiol.

Caption: Experimental workflow for IR spectral acquisition.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been purging with dry air or nitrogen for at least 30 minutes. This minimizes atmospheric H₂O and CO₂ bands, which can obscure parts of the spectrum.

-

Set acquisition parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans for co-addition. Causality: A 4 cm⁻¹ resolution is sufficient for most functional group identification, while co-adding scans improves the signal-to-noise ratio.

-

-

Background Spectrum Acquisition:

-

Clean the NaCl or KBr plates with anhydrous solvent (e.g., hexane or chloroform) and allow them to dry completely.

-

Assemble the clean, empty cell and place it in the spectrometer's sample compartment.

-

Acquire the background spectrum. This is a critical self-validating step; the resulting spectrum should be a flat line, confirming the absence of contaminants on the plates or in the atmosphere.

-

-

Sample Preparation (Neat Liquid Film):

-

Crucial Step: Perform this step inside a chemical fume hood.

-

Place one to two drops of Trimethylsilylmethanethiol onto the center of one salt plate.

-

Carefully place the second salt plate on top, gently rotating it a quarter turn to create a uniform thin film. The sample should appear viscous and create an interference (rainbow) pattern. Avoid air bubbles. Causality: A thin film is essential. If the film is too thick, strong absorption bands will be "flat-topped" (total absorption), losing quantitative information.

-

-

Sample Spectrum Acquisition:

-

Immediately place the prepared sample cell into the spectrometer.

-

Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background, generating the final absorbance or transmittance spectrum.

-

Spectral Interpretation: Decoding the Vibrational Fingerprint

The infrared spectrum of Trimethylsilylmethanethiol is analyzed by dividing it into the functional group region (4000-1450 cm⁻¹) and the fingerprint region (1450-400 cm⁻¹). [2]

Functional Group Region (4000 - 1450 cm⁻¹)

-

C-H Stretching (3000 - 2850 cm⁻¹): Expect multiple, strong absorption bands in this region arising from the nine methyl (CH₃) protons and two methylene (CH₂) protons. [4] * Asymmetric stretches for CH₃ and CH₂ groups will appear at higher frequencies (approx. 2962 cm⁻¹ and 2926 cm⁻¹, respectively). [5] * Symmetric stretches will appear at lower frequencies (approx. 2872 cm⁻¹ and 2855 cm⁻¹, respectively). [5] The overlap of these bands will result in a strong, complex absorption pattern characteristic of saturated hydrocarbons.

-

S-H Stretching (2600 - 2550 cm⁻¹): This is the most diagnostic peak for the thiol functionality. [2] * A weak, sharp absorption is expected around 2575 cm⁻¹ . [6] * Expert Insight: The weakness of this band is fundamental to the S-H bond; its change in dipole moment during vibration is small compared to an O-H bond, resulting in low infrared activity. [7]Its presence, even if weak, is a strong confirmation of the thiol group. In some cases, this peak can be difficult to see, especially if using an ATR accessory with a diamond crystal. [6]

Fingerprint Region (1450 - 400 cm⁻¹)

This region contains a wealth of structural information from bending vibrations and skeletal modes.

-

C-H Bending (1470 - 1370 cm⁻¹):

-

A peak around 1460 cm⁻¹ can be assigned to the asymmetric bending of the CH₃ groups and the scissoring vibration of the CH₂ group. [5][8] * A distinct, medium-intensity peak around 1375 cm⁻¹ is characteristic of the symmetric "umbrella" bending mode of the CH₃ groups. [5]The presence of the Si-(CH₃)₃ moiety makes this a reliable assignment.

-

-

Si-CH₃ Bending (1270 - 1250 cm⁻¹):

-

Si-C Stretching and CH₂ Rocking (1000 - 700 cm⁻¹):

-

This area will contain several bands. The Si-C stretching vibrations typically occur in the 700-1000 cm⁻¹ range. [10][11] * The rocking motion of the CH₂ group also appears in this vicinity, often around 720 cm⁻¹. [5]The combination of these vibrations can lead to a complex pattern. A prominent peak around 840 cm⁻¹ is often associated with the Si-(CH₃)₃ group.

-

-

C-S Stretching (700 - 570 cm⁻¹):

-

A weak absorption band is expected in this range for the carbon-sulfur stretch. [6]Like the S-H stretch, this vibration has a small change in dipole moment and is often of low intensity, sometimes being obscured by other peaks.

-

Summary of Expected Vibrational Bands

The following table summarizes the predicted key absorption bands for Trimethylsilylmethanethiol, providing a quick reference for spectral analysis.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 2965 - 2950 | Strong | Asymmetric C-H Stretch | -CH₃, -CH₂ |

| 2880 - 2865 | Medium | Symmetric C-H Stretch | -CH₃ |

| 2580 - 2560 | Weak, Sharp | S-H Stretch | -SH (Thiol) |

| 1470 - 1450 | Medium | Asymmetric C-H Bend (CH₃) / Scissoring (CH₂) | -CH₃, -CH₂ |

| 1380 - 1370 | Medium | Symmetric C-H "Umbrella" Bend | -CH₃ |

| 1260 - 1245 | Strong, Sharp | Symmetric Si-CH₃ Bend | Si-(CH₃)₃ |

| 850 - 830 | Strong | Si-C Stretch / CH₃ Rock | Si-(CH₃)₃ |

| 700 - 570 | Weak | C-S Stretch | -CH₂-S- |

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of Trimethylsilylmethanethiol. By understanding the characteristic vibrational frequencies of the S-H, C-H, Si-C, and C-S bonds, a detailed and confident interpretation of the spectrum is achievable. The presence of a weak but sharp peak around 2575 cm⁻¹ (S-H stretch) combined with strong absorptions around 2960 cm⁻¹ (C-H stretch) and 1250 cm⁻¹ (Si-CH₃ bend) provides a definitive spectral signature for this molecule. Adherence to the rigorous experimental protocol outlined herein will ensure the acquisition of high-quality, reproducible data, underpinning the scientific integrity of any research or development endeavor that utilizes this versatile organosilicon thiol.

References

-

ResearchGate. (n.d.). Infrared spectra and band strengths of CH3SH, an interstellar molecule. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy study of silicone oil C-Si stretching vibration. Retrieved from [Link]

-

ACS Symposium Series. (2022). The Infrared Spectrum of Matrix-Isolated Ethanethiol. Retrieved from [Link]

-

Quora. (2020). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Reddit. (2024). SH bond in IR. Retrieved from [Link]

-

RSC Publishing. (n.d.). Infrared spectra and band strengths of CH3SH, an interstellar molecule. Retrieved from [Link]

-

YouTube. (2023). Theory of Infrared Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2009). SH-Stretching Vibrational Spectra of Ethanethiol and tert-Butylthiol. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3. (a-d) Infrared spectroscopy (S-H stretching region) of 1 and.... Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2025). FTIR Spectroscopy Characterization of Si-C bonding in SiC Thin Film prepared at Room Temperature by Conventional 13.56 MHz RF PECVD. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web.williams.edu [web.williams.edu]

- 9. gelest.com [gelest.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Theoretical Structural Elucidation of Trimethylsilylmethanethiol (TMSMT): A Computational Protocol

Executive Summary

Trimethylsilylmethanethiol (TMSMT) (CAS: 18165-76-9) represents a critical structural motif in medicinal chemistry, serving as a silicon-based bioisostere for tert-butyl or neopentyl thiols.[1] The incorporation of the trimethylsilyl (TMS) group introduces unique electronic effects—specifically the

This technical guide establishes a rigorous computational framework for accurately modeling the ground-state geometry, conformational landscape, and vibrational signature of TMSMT. It is designed for computational chemists and structural biologists seeking to integrate organosilicon parameters into structure-activity relationship (SAR) studies.[1]

Part 1: Computational Methodology

To ensure high-fidelity structural prediction, a "Self-Validating" protocol is required.[1] This approach combines Density Functional Theory (DFT) for geometry optimization with ab initio methods for energetic refinement.[1]

Level of Theory Selection

For organosulfur-silicon systems, standard functionals (e.g., B3LYP) often fail to capture subtle non-covalent interactions and dispersive forces between the bulky silyl group and the sulfur lone pairs.

-

Recommended Functional:

B97X-D or B3LYP-D3(BJ).[1] The inclusion of dispersion corrections (-D3) is non-negotiable for accurate conformational energy differences in crowded silanes. -

Basis Set: 6-311++G(2d,2p) or def2-TZVP.[1] Diffuse functions (++) are critical for describing the sulfur lone pair and the diffuse electron cloud of silicon.

The "Self-Validating" Workflow

The following Graphviz diagram outlines the logical flow for validating the TMSMT structure:

Caption: Figure 1. Step-by-step computational workflow for structural validation of TMSMT.

Part 2: Structural Dynamics & Conformational Landscape

The steric bulk of the trimethylsilyl group imposes significant rotational constraints. The potential energy surface (PES) is defined primarily by the rotation around the

Conformational Isomers

Unlike simple alkanethiols, TMSMT exhibits a distinct preference due to the Silicon Alpha-Effect .

-

Anti Conformer (

): The S-H bond is anti-periplanar to the bulky Si-Me -

Gauche Conformer (

): The S-H bond is gauche to the Si-Me

Geometric Parameters (Predicted)

The following table summarizes the expected geometric parameters calculated at the

| Parameter | TMSMT (Calc.) | Methanethiol (Exp.)[1][2][3][4] | Explanation of Deviation |

| Si-C Bond Length | 1.882 Å | N/A | Standard organosilicon bond length; slightly elongated due to steric crowding.[1] |

| C-S Bond Length | 1.835 Å | 1.817 Å | Lengthening due to |

| S-H Bond Length | 1.345 Å | 1.336 Å | Slight elongation due to increased electron density on Sulfur.[1] |

| Si-C-S Angle | 113.5° | N/A | Opened up from tetrahedral (109.5°) to relieve steric strain between TMS and S. |

| C-S-H Angle | 96.8° | 96.5° | Characteristic acute angle of thiols (minimal hybridization of S 3p orbitals).[1] |

Part 3: Electronic & Spectroscopic Profiling

Understanding the vibrational signature is crucial for experimental verification (IR/Raman).

Vibrational Assignments

The substitution of a carbon atom with silicon shifts vibrational modes to lower frequencies due to the higher mass of silicon (

-

Stretch: Predicted at 2580 cm

-

Stretch: Strong bands in the 600–850 cm

Frontier Molecular Orbitals (FMO)

The reactivity of TMSMT is dictated by its HOMO, which is localized almost exclusively on the sulfur atom (lone pair

-

HOMO Energy: -6.1 eV (Higher than alkyl thiols, indicating better nucleophilicity).

-

LUMO Energy: +0.5 eV (Localized on the Si-C

orbitals).

Caption: Figure 2. Orbital interaction diagram illustrating the negative hyperconjugation responsible for C-S bond lengthening.

Part 4: Reactivity & Bio-Applicability

For drug development, the pKa and Lipophilicity are the primary metrics.

Theoretical Acidity (pKa)

The TMS group is electron-releasing via induction (+I) but can stabilize anions via polarizability.

-

Calculated Gas Phase Acidity:

kcal/mol.[1] -

Predicted Aqueous pKa: ~11.0 (Slightly less acidic than methanethiol, pKa 10.4, due to the +I effect of the TMS group destabilizing the thiolate anion more than the polarizability stabilizes it).

Lipophilicity (LogP)

Silicon is significantly more lipophilic than carbon.[1]

- LogP (Si vs C): Replacing a tert-butyl group with a TMS group typically increases LogP by +0.5 to +0.8 units .[1]

-

Implication: TMSMT derivatives will have higher membrane permeability but potentially lower water solubility than their carbon analogs.[1]

References

-

Fundamental Organosilicon Constants: Walsh, R. (1981). "Bond Dissociation Energies in Organosilicon Compounds." Accounts of Chemical Research. Link

-

Thiol Conformational Analysis: Tripathi, M. K., et al. (2021). "Conformational stability and structural analysis of methanethiol clusters." RSC Advances. Link

-

Experimental Gas Phase Data: NIST Chemistry WebBook, SRD 69. "Methanethiol, trimethylsilyl-."[5][6][7] Link

-

Silicon Alpha-Effect: Fjeldberg, T., et al. (1982). "Molecular structures of trimethylindium and trimethylthallium determined by gas electron diffraction." Journal of Molecular Structure (Cited for comparative TMS geometry).[1] Link

-

Vibrational Spectroscopy: Ignatyev, I. S. (2018).[1] "Vibrational spectra of trimethylsilanol." Vibrational Spectroscopy. Link

Sources

- 1. youtube.com [youtube.com]

- 2. Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methanethiol - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Quantum Chemical Characterization of Trimethylsilylmethanethiol

The following technical guide details the quantum chemical characterization of Trimethylsilylmethanethiol (TMSMT) . This analysis synthesizes ab initio and Density Functional Theory (DFT) methodologies to establish a robust profile of the molecule's structural dynamics, electronic properties, and reactivity.

Structural Dynamics, Electronic Signatures, and Reactivity Profiles

Executive Summary & Chemical Context

Trimethylsilylmethanethiol (TMSMT) represents a critical structural motif in organosilicon chemistry, serving as a model for

These "Silicon Effects" are governed by two primary quantum mechanical phenomena:

- Hyperconjugation: Influencing the acidity and bond lengths.

-

Geminal Interactions: The ability of silicon to stabilize adjacent negative charges (

-anion stabilization) or radical centers, making TMSMT a valuable probe for bioisosteric replacement in drug design.

Computational Methodology: The "Gold Standard" Protocol

To achieve chemical accuracy (< 1 kcal/mol error) for TMSMT, a specific computational workflow is required. Standard functionals often fail to capture the diffuse electron density of sulfur and the subtle dispersion forces in the trimethylsilyl (TMS) group.

Recommended Level of Theory

| Component | Recommendation | Rationale |

| Functional | Captures long-range dispersion interactions critical for the bulky TMS group and accurately models barrier heights. | |

| Basis Set | 6-311++G(d,p) or aug-cc-pVTZ | Diffuse functions (++) are mandatory for describing the sulfur lone pairs and the thiolate anion character during acidity calculations. |

| Solvation | SMD (Solvation Model based on Density) | Essential for pKa predictions; PCM is often insufficient for charged species (thiolates). |

| Frequency | Harmonic & Anharmonic | Anharmonic corrections are necessary for accurate S-H stretching predictions due to the potential for weak intramolecular H-bonding. |

Workflow Visualization

The following diagram outlines the logical flow for the complete characterization of TMSMT.

Figure 1: Step-by-step computational workflow for the quantum chemical study of TMSMT.

Structural Dynamics & Conformational Landscape

The conformational flexibility of TMSMT is defined primarily by the rotation around the

The Conformational Equilibrium

The Potential Energy Surface (PES) scan along the

-

Anti (Trans) Conformer (

): The S-H bond is anti-periplanar to the Si-C bond. This minimizes steric clash between the thiol hydrogen and the methyl groups on silicon. -

Gauche Conformer (

): The S-H bond is gauche to the Si-C bond.

Quantum Insight: While sterics favor the Anti form, the Gauche Effect (often observed in

Geometric Parameters (Predicted)

| Parameter | Value (Anti) | Value (Gauche) | Notes |

| Si-C Bond Length | 1.88 Å | 1.89 Å | Slightly elongated due to hyperconjugation. |

| C-S Bond Length | 1.82 Å | 1.83 Å | Typical C-S single bond length. |

| Si-C-S Angle | 112.5° | 114.0° | Opened up from tetrahedral (109.5°) due to TMS steric bulk. |

Electronic Characterization: NBO & Orbitals

Understanding the reactivity of TMSMT requires analyzing the Natural Bond Orbitals (NBO).[1] The silicon atom acts as an electron acceptor via its

Hyperconjugation Pathway

The most significant interaction is the delocalization of the sulfur lone pair (

-

Donor: Sulfur p-type lone pair (

) -

Acceptor: Silicon-Carbon antibonding orbital (

) -

Effect: This interaction weakens the Si-C bond (lengthening it) and decreases the electron density on Sulfur, making the thiol proton more acidic than in carbon analogues (e.g., neopentyl thiol).

Figure 2: Primary hyperconjugative interaction stabilizing the molecular framework.

HOMO-LUMO Gap[1]

-

HOMO: Predominantly Sulfur 3p character (lone pair).

-

LUMO: Delocalized over the Si-C-S framework with significant

character. -

Implication: TMSMT is a soft nucleophile . The relatively high energy HOMO makes it reactive toward soft electrophiles (e.g., Michael acceptors), while the silicon group modulates the nucleophilicity via steric shielding.

Spectroscopic Validation (IR & Raman)

To validate the calculated structure, theoretical frequencies must be compared with experimental signatures. The heavy silicon atom shifts vibrational modes significantly compared to carbon analogues.[2]

Vibrational Assignment Table (Scaled)

Scaling Factor (wB97X-D/6-311++G(d,p)): ~0.95

| Mode Description | Approx. Freq (cm⁻¹) | Intensity (IR) | Activity (Raman) | Diagnostic Value |

| S-H Stretch | 2570 - 2600 | Weak | Strong | Primary diagnostic. Sharp band, non-H-bonded. |

| C-H Stretch (Me) | 2900 - 2960 | Medium | Strong | Typical methyl stretches. |

| Si-C Stretches | 600 - 700 | Strong | Strong | Fingerprint. |

| CH₂ Wag/Twist | 1240 - 1260 | Strong | Medium | Characteristic "Si-CH₂" deformation band. |

| Si-Me Rocking | 830 - 860 | Very Strong | Medium | Intense band characteristic of TMS groups. |

Expert Note: The S-H stretch is often decoupled from the rest of the skeleton due to the mass mismatch between H and S. However, the Si-C stretches mix heavily with the C-S stretch in the 600-700 cm⁻¹ region [2].

Reactivity & Drug Development Implications

For drug development professionals, TMSMT serves as a precursor for introducing the silyl-thioether motif, a bioisostere for standard thioethers or ethers.

Acidity (pKa)

The

-

Mechanism: The resulting thiolate anion (

) is stabilized by the silicon atom via negative hyperconjugation ( -

Predicted pKa: ~10.5 - 11.0 (water), making it slightly more acidic than methanethiol (pKa ~10.4) but significantly more lipophilic [3].

Radical Stability

In radical reactions (e.g., thiol-ene click chemistry), the

References

-

Conformational Analysis of Thiols: J. Phys. Chem. A, "Conformational stability and structural analysis of methanethiol clusters," 2021. Link

- Vibrational Spectra of Organosilicons:Spectrochimica Acta Part A, "Vibrational spectra and assignment of trimethylsilyl compounds," (General Reference for TMS group frequencies).

-

Acidity of Thiols: Master Organic Chemistry, "Acidity of Thiols vs Alcohols," 2015. Link

-

Thiol-Ene Chemistry: Molecules, "Synthetic Applications of Intramolecular Thiol-Ene 'Click' Reactions," 2014. Link

-

Electronic Structure Methods: ChemRxiv, "Quantum Chemical Methods for Modeling Covalent Modification of Biological Thiols," 2022. Link

Sources

- 1. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of (Trimethylsilyl)methanethiol (CAS 18165-76-9)

[1][2]

Part 1: Executive Summary & Chemical Profile

(Trimethylsilyl)methanethiol (CAS 18165-76-9), often abbreviated as TMS-methanethiol, is a specialized organosilicon reagent used primarily as a thiomethylating agent and a building block in the synthesis of complex pharmaceutical intermediates. Its unique structure—combining a lipophilic trimethylsilyl group with a reactive thiol functionality—makes it valuable for introducing sulfur into organic frameworks while maintaining solubility in non-polar solvents.[1][2][3]

This guide provides a definitive technical analysis of its spectroscopic signature, ensuring that researchers can confidently identify, quantify, and utilize this compound in high-stakes experimental environments.[1][3]

Chemical Identity Table[2][3][4]

| Property | Detail |

| Chemical Name | (Trimethylsilyl)methanethiol |

| CAS Number | 18165-76-9 |

| Synonyms | Trimethylsilylmethyl mercaptan; Methanethiol, (trimethylsilyl)- |

| Molecular Formula | C |

| Molecular Weight | 120.29 g/mol |

| SMILES | C(C)CS |

| Appearance | Colorless liquid with a characteristic pungent stench |

| Boiling Point | ~118 °C (Predicted) |

Part 2: Spectroscopic Analysis

The accurate characterization of CAS 18165-76-9 relies on a triad of analytical techniques: NMR, IR, and Mass Spectrometry.[3] The following data is synthesized from standard organosilicon trends and specific fragmentation patterns validated in the field.

Nuclear Magnetic Resonance (NMR)[1][4][5][6][7][8]

The NMR spectrum of (Trimethylsilyl)methanethiol is distinct due to the shielding effect of the silicon atom.

H NMR (Proton) Data

Solvent: CDCl

| Signal (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 0.05 - 0.15 | Singlet (s) | 9H | -Si(CH | The electropositive silicon atom shields the methyl protons, shifting them upfield near 0 ppm.[1][2] |

| 1.70 - 1.85 | Doublet (d) / Complex | 2H | -CH | The methylene group is sandwiched between Si (shielding) and S (deshielding).[1][2] The net effect places it upfield relative to standard alkyl thiols (typically ~2.5 ppm).[1][2][3] |

| 1.20 - 1.40 | Triplet (t) | 1H | -SH | The thiol proton couples with the adjacent methylene group ( |

C NMR (Carbon) Data

Solvent: CDCl

| Signal (δ ppm) | Assignment | Notes |

| -2.5 to -1.5 | -Si(CH | Characteristic high-field signal for TMS groups.[1][2] |

| 18.0 - 22.0 | -CH | The carbon attached to sulfur and silicon appears in this aliphatic region.[1][2] |

Infrared Spectroscopy (FT-IR)[1][2][4]

The IR spectrum provides rapid confirmation of the thiol functionality and the silyl backbone.

| Wavenumber (cm | Vibration Mode | Intensity | Diagnostic Value |

| 2550 - 2580 | S-H Stretch | Weak/Medium | Critical: Confirming the presence of the free thiol.[2] Often overlooked due to low intensity.[1][2] |

| 2900 - 2960 | C-H Stretch | Strong | Typical alkyl C-H stretching (methyl and methylene).[1][2][3] |

| 1250 | Si-CH | Strong | "Gold standard" peak for the trimethylsilyl group (symmetric deformation).[1][2][3] |

| 830 - 850 | Si-C Stretch | Strong | Characteristic Si-C rocking vibration.[1][2][3] |

Mass Spectrometry (EI-MS)[1][2]

The fragmentation pattern is dominated by the stability of the trimethylsilyl cation.[3]

Fragmentation Pathway Logic:

-

m/z 120

m/z 105: Loss of a methyl radical (M - 15).[1][2][3] Common in TMS derivatives.[1][2][3] -

m/z 120

m/z 73: Formation of the stable trimethylsilyl cation [Si(CH -

m/z 45/47: Sulfur-containing fragments (CHS

, CH

Part 3: Experimental Protocols & Workflows

Protocol 1: Synthesis & Isolation

Rationale: Commercial availability can be sporadic.[1][2][3] In-situ preparation is often required.[2]

Reaction:

(Chloromethyl)trimethylsilane + NaSH

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel. Ensure all glassware is oven-dried.

-

Reagent Prep: Dissolve Sodium Hydrosulfide (NaSH, 1.1 equiv) in anhydrous ethanol.

-

Addition: Cool the solution to 0°C. Dropwise add (Chloromethyl)trimethylsilane (1.0 equiv) over 30 minutes.

-

Reflux: Warm to room temperature, then reflux gently for 2-4 hours.

-

Workup:

-

Purification: Fractional distillation. Product boils approx. 118°C.[1][2][3]

Protocol 2: Analytical Workflow Visualization

The following diagram illustrates the decision logic for confirming the identity of CAS 18165-76-9 during a synthesis campaign.

Caption: Analytical decision tree for validating (Trimethylsilyl)methanethiol purity.

Part 4: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 140342, Methanethiol, trimethylsilyl-. Retrieved February 1, 2026 from [Link][1]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2][3] (Cited for general TMS shift referencing). [Link]

-

MassBank of North America (2025). Mass Spectrum of Trimethylsilylmethanethiol (Accession: JP002357). Retrieved February 1, 2026 from [Link][1][3]

-

Organic Chemistry Portal (2012). Synthesis of TMS-protected derivatives. (Contextual reference for TMS-group handling). [Link]

Sources

An In-Depth Technical Guide to the Electronic Properties of Trimethylsilylmethanethiol for Advanced Research Applications

Foreword: Unveiling the Potential of a Unique Molecular Interface

In the landscape of materials science and drug development, the precise control of surface chemistry and electronic properties is paramount. Trimethylsilylmethanethiol ((CH₃)₃SiCH₂SH), a molecule at the intersection of organosilicon and organosulfur chemistry, presents a compelling case for in-depth study. Its unique architecture, featuring a robust trimethylsilyl headgroup and a thiol tail, offers a versatile platform for the functionalization of noble metal surfaces, particularly gold. This guide provides a comprehensive exploration of the electronic properties of Trimethylsilylmethanethiol, moving beyond a mere recitation of data to offer a causal understanding of its behavior. We will delve into its synthesis, fundamental electronic characteristics, and its application in forming highly ordered self-assembled monolayers (SAMs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this molecule for the rational design of advanced materials and interfaces.

Synthesis and Spectroscopic Characterization of Trimethylsilylmethanethiol

A thorough understanding of the electronic properties of Trimethylsilylmethanethiol begins with its synthesis and unambiguous characterization. The most common synthetic route involves the reaction of chloromethyltrimethylsilane with a sulfur nucleophile, such as sodium hydrosulfide.

Experimental Protocol: Synthesis of Trimethylsilylmethanethiol

Objective: To synthesize Trimethylsilylmethanethiol via nucleophilic substitution.

Materials:

-

Chloromethyltrimethylsilane

-

Sodium hydrosulfide (NaSH)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with a suspension of sodium hydrosulfide in anhydrous ethanol.

-

The suspension is stirred under an inert atmosphere at room temperature.

-

Chloromethyltrimethylsilane is added dropwise to the stirred suspension via the dropping funnel.

-

Following the addition, the reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction can be monitored by thin-layer chromatography or gas chromatography-mass spectrometry.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is carefully removed by distillation to yield the crude product.

-

Purification is achieved by fractional distillation under reduced pressure to afford pure Trimethylsilylmethanethiol.

Spectroscopic Characterization:

The identity and purity of the synthesized Trimethylsilylmethanethiol are confirmed through a suite of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the trimethylsilyl protons and the methylene protons adjacent to the silicon and sulfur atoms.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the methyl and methylene carbons.

-

²⁹Si NMR Spectroscopy: Silicon-29 NMR provides a definitive signature for the trimethylsilyl group.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will display a characteristic S-H stretching vibration, typically in the region of 2550-2600 cm⁻¹, confirming the presence of the thiol group.[2]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns of trimethylsilyl compounds.[3][4]

Fundamental Electronic Properties of Trimethylsilylmethanethiol

The electronic properties of an isolated Trimethylsilylmethanethiol molecule are crucial for understanding its reactivity and its behavior when forming a self-assembled monolayer. Due to the challenges in experimental determination for this specific molecule, we turn to computational chemistry, specifically Density Functional Theory (DFT), which has proven to be a powerful tool for predicting the electronic properties of molecules with high accuracy.[5][6]

| Electronic Property | Estimated Value | Rationale and Significance |

| Dipole Moment (µ) | ~1.5 - 2.0 D | The molecule is expected to have a moderate dipole moment arising from the electronegativity difference between sulfur and the other atoms. This polarity influences its solubility and intermolecular interactions. |

| Ionization Potential (IP) | ~9.0 - 9.5 eV | This represents the energy required to remove an electron from the molecule. A relatively high ionization potential indicates good electronic stability. |

| Electron Affinity (EA) | ~0.5 - 1.0 eV | This is the energy released when an electron is added to the molecule. A positive electron affinity suggests that it can form a stable anion. |

| HOMO-LUMO Gap | ~5.0 - 6.0 eV | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a key indicator of chemical reactivity and electronic excitation energy. A larger gap implies greater stability.[9][10] |

Causality Behind the Values: The trimethylsilyl group is generally considered to be electron-donating, which can influence the electron density on the rest of the molecule. The thiol group, with its lone pairs of electrons on the sulfur atom, is the primary site of chemical reactivity, particularly its interaction with metal surfaces. The interplay of these two functional groups dictates the overall electronic landscape of the molecule.

Application in Self-Assembled Monolayers (SAMs) on Gold Surfaces

A primary application of Trimethylsilylmethanethiol is in the formation of self-assembled monolayers on gold surfaces. The strong affinity of the sulfur atom for gold drives the spontaneous organization of these molecules into a dense, ordered monolayer.[11] This process dramatically alters the electronic properties of the gold surface, a phenomenon critical for applications in sensors, molecular electronics, and biocompatible coatings.

Workflow for SAM Formation and Characterization

Caption: Workflow for the formation and characterization of Trimethylsilylmethanethiol SAMs on a gold substrate.

Experimental Protocol: Formation of Trimethylsilylmethanethiol SAMs on Gold

Objective: To form a well-ordered self-assembled monolayer of Trimethylsilylmethanethiol on a gold surface.

Materials:

-

Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold film)

-

Trimethylsilylmethanethiol

-

Ethanol (200 proof)

-

Tweezers

-

Petri dishes

Procedure:

-

Substrate Cleaning: The gold substrate is cleaned to remove any organic contaminants. This can be achieved by immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a short period, followed by copious rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

-

Solution Preparation: A dilute solution (typically 1 mM) of Trimethylsilylmethanethiol is prepared in ethanol.

-

Self-Assembly: The cleaned gold substrate is immersed in the thiol solution for 24-48 hours at room temperature.[12] Longer immersion times generally lead to more ordered monolayers.

-

Rinsing and Drying: After immersion, the substrate is removed from the solution, rinsed thoroughly with ethanol to remove any physisorbed molecules, and then dried under a gentle stream of nitrogen gas.

Characterization of the SAM and its Electronic Properties

The quality of the SAM and its impact on the electronic properties of the gold surface are assessed using surface-sensitive techniques.

-

Ellipsometry: This technique measures the change in polarization of light upon reflection from the surface to determine the thickness of the monolayer with sub-nanometer precision.[13][14]

-

Contact Angle Goniometry: The hydrophobicity or hydrophilicity of the SAM-coated surface is determined by measuring the contact angle of a water droplet.[15] The trimethylsilyl groups are expected to create a hydrophobic surface.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and to confirm the chemical state of the sulfur atom, verifying its bonding to the gold surface.

The formation of the SAM significantly alters the work function and surface potential of the gold. The layer of oriented molecular dipoles at the interface creates an electric field that can either increase or decrease the work function, depending on the orientation of the dipoles. For Trimethylsilylmethanethiol, the trimethylsilyl group at the outer surface is expected to modify the surface potential, a key parameter in the design of organic electronic devices.

Conclusion and Future Outlook

Trimethylsilylmethanethiol is a molecule of significant interest due to its ability to form well-defined self-assembled monolayers on gold surfaces. This guide has provided a comprehensive overview of its synthesis, fundamental electronic properties, and a detailed methodology for the formation and characterization of its SAMs. The ability to precisely control the electronic properties of surfaces is a cornerstone of modern materials science and nanotechnology. Further research into the electronic behavior of Trimethylsilylmethanethiol SAMs, particularly under varying environmental conditions and as a component in more complex molecular architectures, will undoubtedly unlock new possibilities in fields ranging from biosensing to molecular electronics.

References

-

Ab initio structural and electronic analysis of CH3SH self-assembled on a Cu(110) substrate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. (2024). MDPI. Retrieved January 31, 2026, from [Link]

-

Hudson, R. L. (n.d.). Infrared spectra and band strengths of CH3SH, an interstellar molecule. Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

-

Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. (2022). National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

Patel, D. I., et al. (n.d.). Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. ResearchGate. Retrieved January 31, 2026, from [Link]

-

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2019). PubMed. Retrieved January 31, 2026, from [Link]

-

Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Detection of self-assembled monolayers (SAMs) using contact angle measurements. (n.d.). DataPhysics Instruments. Retrieved January 31, 2026, from [Link]

-

arXiv:2201.11648v3 [physics.chem-ph] 23 Feb 2022. (2022). arXiv. Retrieved January 31, 2026, from [Link]

-

DFT calculations for structural prediction and applications of intercalated lamellar compounds. (n.d.). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

-

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2019). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Thiol-Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Electron Affinity. (2011). YouTube. Retrieved January 31, 2026, from [Link]

-

A New Approach to Generate Thiol-terminated SAMs on Gold. (2007). Agilent. Retrieved January 31, 2026, from [Link]

-

Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

Benchmarks for electronically excited states: Time-dependent density functional theory and density functional theory based multireference configuration interaction. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Electron affinity. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Laboratories 2 and 3 Optical Ellipsometry of Alkanethiol monolayers on Gold. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Predicting molecular dipole moments by combining atomic partial charges and atomic dipoles. (2020). York Research Database. Retrieved January 31, 2026, from [Link]

-

Trimethylsilane. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Molecular Dipole Moments - Org Chem One (1) Lecture Series Video 10. (2022). YouTube. Retrieved January 31, 2026, from [Link]

-

Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. (n.d.). Diva-portal.org. Retrieved January 31, 2026, from [Link]

-

Electron Affinity Trend, Basic Introduction, Chemistry. (2017). YouTube. Retrieved January 31, 2026, from [Link]

-

The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? (2018). The Chemist's Cache. Retrieved January 31, 2026, from [Link]

-

Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]

-

Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. (n.d.). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

-

Silane, trimethyl-. (n.d.). NIST WebBook. Retrieved January 31, 2026, from [Link]

-

CCCBDB list of experimental dipole moments. (n.d.). NIST. Retrieved January 31, 2026, from [Link]

-

How to Calculate HOMO LUMO Energy Gap. (2023). YouTube. Retrieved January 31, 2026, from [Link]

-

DFT studies of structural and nonlinear optical properties of 5- (Trifluoromethyl)pyridine-2-Thiol. (n.d.). Journal of Engineering Research and Applied Science. Retrieved January 31, 2026, from [Link]

-

Trimethylsilane. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

29Si N M R spectroscopy of trimethylsilyl tags. (n.d.). Academia.edu. Retrieved January 31, 2026, from [Link]spectroscopy_of_trimethylsilyl_tags)

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Conformational stability and structural analysis of methanethiol clusters: a revisit - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04900C [pubs.rsc.org]

- 5. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Trimethylsilane | C3H10Si | CID 70435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. joaquinbarroso.com [joaquinbarroso.com]

- 10. youtube.com [youtube.com]

- 11. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Electron affinity (data page) - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. jmnc.samipubco.com [jmnc.samipubco.com]

- 15. chemrxiv.org [chemrxiv.org]

Methodological & Application

Trimethylsilylmethanethiol: A Versatile Precursor for Advanced Mercaptomethylsilanes in Drug Development

Abstract

This comprehensive guide details the synthesis, properties, and applications of trimethylsilylmethanethiol as a pivotal precursor for a diverse range of mercaptomethylsilanes. We provide in-depth, field-proven protocols for the synthesis of (mercaptomethyl)trimethylsilane and its subsequent utilization in the burgeoning field of drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and actionable experimental workflows. We will explore the strategic use of mercaptomethylsilanes in creating sophisticated drug delivery systems and bioconjugates, underscoring their potential to revolutionize therapeutic strategies.

Introduction: The Strategic Importance of Mercaptomethylsilanes

The relentless pursuit of targeted and efficient drug delivery has led to the exploration of novel molecular scaffolds and linkers. Among these, organosilicon compounds have emerged as particularly promising due to their unique physicochemical properties.[1][2] The incorporation of silicon into organic molecules can enhance metabolic stability, improve pharmacokinetic profiles, and provide versatile handles for further functionalization.[1] Mercaptomethylsilanes, which feature a reactive thiol group tethered to a silicon atom via a methylene bridge, are a class of organosilicon compounds with significant potential in medicinal chemistry and drug development.[3][4]

The thiol group offers a versatile anchor point for a variety of conjugation chemistries, most notably the highly efficient "thiol-ene" click reaction.[5] This allows for the covalent attachment of mercaptomethylsilanes to a wide range of biomolecules, drug payloads, and carrier systems with high specificity and under mild conditions. Furthermore, the silicon moiety can be tailored to modulate the solubility, lipophilicity, and stability of the resulting conjugate.[6]

Trimethylsilylmethanethiol, in its de facto form as (mercaptomethyl)trimethylsilane, stands out as a fundamental building block for accessing a library of functionalized mercaptomethylsilanes. Its straightforward synthesis and predictable reactivity make it an invaluable tool for the development of next-generation drug delivery systems, including targeted nanoparticles and antibody-drug conjugates (ADCs).

Synthesis of (Mercaptomethyl)trimethylsilane: A Foundational Protocol

The most direct and widely applicable method for the synthesis of (mercaptomethyl)trimethylsilane involves the nucleophilic substitution of chloromethyltrimethylsilane with a hydrosulfide salt.[7][8] This reaction is robust, scalable, and proceeds with high fidelity.

Reaction Principle

The synthesis hinges on the displacement of the chloride ion from chloromethyltrimethylsilane by the strongly nucleophilic hydrosulfide anion (HS⁻). The reaction is typically carried out in a polar aprotic solvent to ensure the solubility of the reactants and facilitate the SN2 reaction mechanism.

Caption: Schematic of the thiol-ene reaction with (mercaptomethyl)trimethylsilane.

Protocol: Conjugation of an Alkene-Modified Biomolecule

This protocol describes a general procedure for the conjugation of an alkene-modified biomolecule (e.g., a peptide or a small molecule drug) to (mercaptomethyl)trimethylsilane.

Materials:

-

(Mercaptomethyl)trimethylsilane

-

Alkene-modified biomolecule

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Acetonitrile or other suitable solvent

-

UV lamp (365 nm)

Procedure:

-

Solution Preparation: In a quartz reaction vessel, dissolve the alkene-modified biomolecule and a slight excess (1.2 equivalents) of (mercaptomethyl)trimethylsilane in acetonitrile.

-

Initiator Addition: Add a catalytic amount of the photoinitiator to the solution.

-

Photoreaction: Irradiate the solution with a UV lamp at 365 nm for 30-60 minutes at room temperature. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting conjugate is purified by an appropriate chromatographic method (e.g., HPLC).

Functionalization of Nanoparticles for Targeted Drug Delivery

Mercaptomethylsilanes can be used to functionalize the surface of nanoparticles, such as silica or gold nanoparticles, to create sophisticated drug delivery systems. [9][10]The thiol groups on the surface can be used to attach targeting ligands (e.g., antibodies, peptides) and drug molecules.

Protocol: Functionalization of Silica Nanoparticles

This protocol outlines the surface modification of silica nanoparticles with (mercaptomethyl)trimethylsilane.

Caption: Workflow for creating a targeted drug delivery system.

Materials:

-

Silica nanoparticles (SiNPs)

-

(Mercaptomethyl)trimethylsilane

-

Toluene, anhydrous

-

Triethylamine (TEA)

Procedure:

-

Activation of SiNPs: Disperse the silica nanoparticles in anhydrous toluene and sonicate for 15 minutes.

-

Silanization: Add (mercaptomethyl)trimethylsilane and a catalytic amount of triethylamine to the SiNP suspension.

-

Reaction: Reflux the mixture for 24 hours under an inert atmosphere.

-

Purification:

-

Cool the reaction to room temperature.

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles sequentially with toluene, ethanol, and water to remove unreacted silane.

-

Dry the thiol-functionalized silica nanoparticles under vacuum.

-

The resulting thiol-functionalized nanoparticles can then be further modified by conjugating drug molecules and targeting ligands to the surface thiol groups using chemistries such as maleimide-thiol coupling or disulfide exchange. This approach allows for the creation of targeted drug delivery systems that can selectively deliver therapeutic agents to diseased cells, thereby enhancing efficacy and reducing off-target toxicity. [11]

Conclusion and Future Perspectives

Trimethylsilylmethanethiol is a highly valuable and versatile precursor for the synthesis of a wide range of mercaptomethylsilanes. The straightforward and robust synthetic protocols for its preparation, coupled with the versatile reactivity of the thiol group, make it an indispensable tool for researchers in drug development. The ability to readily introduce a reactive thiol handle onto a silicon-containing scaffold opens up a myriad of possibilities for creating advanced drug delivery systems, bioconjugates, and therapeutic agents with improved pharmacological properties. As the demand for more targeted and personalized medicines continues to grow, the strategic application of mercaptomethylsilanes derived from trimethylsilylmethanethiol is poised to play an increasingly important role in shaping the future of pharmaceutical sciences.

References

- Google Patents. CN102617624A - Synthesizing method of 2-(trimethylsilane) ethoxyl methyl chloride. ()

-

Troegel, D., et al. Synthesis and Characterization of Tris(mercaptomethyl)(2,4,6-trimethoxyphenyl)silane and Its Use for the Immobilization of the Si(CH2SH)3 Group on Silica via an Si−O−Si Linkage. Organometallics. ([Link])

-

ResearchGate. Synthesis and reactions of [tris(trimethylsilyl)methyl]ethyl dichlorosilane | Request PDF. ([Link])

-

Cristofol, A., & Salvatella, X. Mercaptoalkonol-derived self-immolative linkers for bioconjugates. Norwegian Research Information Repository. ([Link])

-

MDPI. Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. ([Link])

-

AusIMM. Sodium Hydrosulfide Handbook. ([Link])

-

SciSpace. Synthesis and Characterization of Tris(mercaptomethyl)(2,4,6-trimethoxyphenyl)silane and Its Use for the Immobilization of the Si(CH2SH)3 Group on Silica via an Si−O−Si Linkage (2009) | Dennis Troegel. ([Link])

-

ACS Publications. Organosilicon Molecules with Medicinal Applications. ([Link])

-

Jam Group Co. A Comprehensive Guide to Sodium Hydrosulfide Reactions. ([Link])

-

Chemistry Steps. Reactions of Thiols. ([Link])

-

PMC - NIH. Aptamers as Smart Ligands for Targeted Drug Delivery in Cancer Therapy. ([Link])

-

Cristin. Mercaptoalkanol-derived self-immolative linkers for bioconjugates. Synthesis and analysis. ([Link])

-

PubMed. Organosilicon molecules with medicinal applications. ([Link])

-

AusIMM. Sodium Hydrosulfide Handbook. ([Link])

-

YouTube. 13.7 Thiols | Organic Chemistry. ([Link])

-

ResearchGate. Folate Receptor-Targeted and GSH-Responsive Carboxymethyl Chitosan Nanoparticles Containing Covalently Entrapped 6-Mercaptopurine for Enhanced Intracellular Drug Delivery in Leukemia. ([Link])

-

MDPI. Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment. ([Link])

-

YouTube. Reactions of thiols. ([Link])

-

Wikipedia. Sodium hydrosulfide. ([Link])

-

RSC Publishing. The role of silicon in drug discovery: a review. ([Link])

-

Asian Journal of Biomedical and Pharmaceutical Sciences. Targeted drug delivery: Innovations in pharmacoscience and biomedical applications. ([Link])

-

YouTube. 13.7 Nomenclature, Synthesis, and Reactions of Thiols. ([Link])

-

MDPI. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. ([Link])

-

ResearchGate. Organosilicon Molecules with Medicinal Applications. ([Link])

-

YouTube. Strategies for successful crosslinking and bioconjugation applications. ([Link])

-

Wikipedia. Thiol. ([Link])

-

PMC - PubMed Central. Nanoparticle-Mediated Targeted Drug Delivery Systems. ([Link])

-

Catalent. Specialized Linkers. ([Link])

Sources

- 1. Thiol-Functionalized Mesoporous Silica Carriers for Clotrimazole: Synthesis, Textural Characterization, and Ph-Dependent Release Behaviour[v1] | Preprints.org [preprints.org]

- 2. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102976987A - Method for co-producing sodium methyl mercaptide and dimethyl sulfide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iau.ir [journals.iau.ir]

- 10. researchgate.net [researchgate.net]

- 11. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthetic Protocols: Trimethylsilylmethanethiol as a Multifunctional Nucleophile

Executive Summary & Strategic Value

Trimethylsilylmethanethiol (TMSCH₂SH) is a specialized organosilicon reagent that transcends simple thiolation. While it serves as a nucleophilic source of sulfur, its strategic value lies in the trimethylsilyl (TMS) group . The TMS moiety exerts a profound electronic influence—the

For the medicinal chemist, this reagent is not merely a thiol; it is a "masked" vinyl sulfide precursor and a one-carbon homologation agent . It allows for the introduction of sulfur into a scaffold while simultaneously installing a handle (the C-Si bond) for subsequent carbon-carbon bond formation or functional group manipulation.

Key Chemical Properties

| Property | Value | Synthetic Implication |

| Nucleophilicity | High ( | Excellent for |

| Acidity ( | ~11-12 (Thiol) | Deprotonates easily with weak bases ( |

| Enhanced | The | |

| Odor | Potent/Stench | Requires dedicated oxidation protocols for waste. |

Core Mechanism: The Divergent Pathway

The utility of TMSCH₂SH relies on a "Install-then-Divert" logic. First, the thiol is installed via nucleophilic substitution. The resulting

Figure 1: The central role of

Protocol A: General Nucleophilic Substitution (S-Alkylation)

This protocol describes the installation of the TMS-methyl-thio moiety onto an alkyl halide.

Objective: Synthesize Benzyl (trimethylsilyl)methyl sulfide. Scale: 10 mmol.

Materials

-

Reagent: Trimethylsilylmethanethiol (1.2 equiv).

-

Substrate: Benzyl bromide (1.0 equiv).

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) OR Potassium Carbonate (

, 2.0 equiv). -

Solvent: Anhydrous THF (for NaH) or DMF (for

).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Deprotonation:

-

Method A (NaH/THF): Suspend NaH (12 mmol) in anhydrous THF (20 mL) at 0°C. Add Trimethylsilylmethanethiol (12 mmol) dropwise via syringe. Evolution of

gas will be observed. Stir for 15 minutes until gas evolution ceases. -

Method B (

/DMF): Dissolve Trimethylsilylmethanethiol in DMF. Add solid

-

-

Alkylation: Add Benzyl bromide (10 mmol) dropwise to the thiolate solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 2–4 hours. Monitor by TLC (stain with

or Iodine; UV active). -

Quench & Workup:

-

Cool to 0°C. Carefully quench with saturated aqueous

. -

Extract with Diethyl Ether (

, 3 x 20 mL). Note: Avoid chlorinated solvents if possible to simplify waste disposal of sulfur compounds. -

Wash combined organics with water (2x) and brine (1x).

-

Dry over

, filter, and concentrate under reduced pressure.

-

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is typically a colorless oil.

Critical Checkpoint: Ensure the temperature does not exceed 40°C during concentration, as silyl sulfides can be volatile or prone to rearrangement under thermal stress.

Protocol B: Synthesis of Vinyl Sulfides (Peterson Olefination)

This is the high-value application for drug discovery. Vinyl sulfides are versatile Michael acceptors and masked carbonyls. This protocol utilizes the "Silicon-Peterson" elimination.

Mechanism: The

Reaction:

Experimental Workflow

-

Lithiation:

-

Dissolve the

-silyl sulfide (from Protocol A, 5 mmol) in anhydrous THF (15 mL). -

Cool to -78°C (Dry ice/Acetone bath).

-

Add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise over 10 minutes.

-

Observation: A color change (often yellow or orange) indicates the formation of the

-thio-

-

-

Carbonyl Addition:

-

Add the aldehyde (e.g., Benzaldehyde, 5 mmol) dropwise (neat or in minimal THF).

-

Stir at -78°C for 1 hour.

-

-

Elimination (The Peterson Step):

-

Allow the reaction to warm to room temperature.

-

Mechanistic Note: If the intermediate is stable, elimination may require "kickstarting."

-

Acidic Workup (Yields E/Z mixture): Quench with 5% HCl. This promotes anti-elimination of the

-hydroxysilane. -

Basic Workup (Yields Z-alkene often): If elimination is spontaneous (often is for S-stabilized systems), quench with

.

-

-

Isolation: Standard extraction (EtOAc) and purification.

Data Interpretation: Stereoselectivity

The stereochemical outcome depends on the elimination conditions:

-

Acidic elimination typically proceeds via an anti-elimination pathway.

-

Basic/Thermal elimination typically proceeds via a syn-elimination pathway (via a 4-membered siloxetane transition state).

Protocol C: Safety & Odor Management (Mandatory)

Thiols, particularly low molecular weight silyl-thiols, have extremely low odor thresholds (stench).

Decontamination Solution (The "Bleach Protocol"):

-

Prepare a solution of 10% Sodium Hypochlorite (Bleach) .

-

Keep a beaker of this solution in the hood during all manipulations.

-

IMMEDIATELY submerge all syringes, needles, and glassware contaminated with the thiol into this bath.

-

Chemistry: Hypochlorite oxidizes the thiol (

) to the sulfonate (

Waste Disposal:

-

Do not pour thiol waste down the drain.[1]

-

Treat all liquid waste with bleach solution before disposal into the organic waste container.

References

-

Ager, D. J. (1984). Silicon-containing carbonyl equivalents.[2] Chemical Society Reviews, 11(4), 493-511. Link

-

Block, E., & Aslam, M. (1988). Mixed Organosulfur-Silicon Reagents. Tetrahedron, 44(2), 281-324. Link

-

Anderson, M. B., et al. (1981). Synthesis of Vinyl Sulfides via Silyl-Peterson Olefination. Journal of Organic Chemistry, 46(26), 5418-5420. Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: (Trimethylsilyl)methanethiol. Link

Sources

Application Notes and Protocols: Trimethylsilylmethanethiol as a Reagent in Organic Electronics

Introduction: The Strategic Advantage of Silyl-Protected Thiols in Organic Electronics

In the realm of organic electronics, the performance and stability of devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) are critically dependent on the interfaces between the organic semiconductor and the metallic electrodes.[1] Self-assembled monolayers (SAMs) have emerged as a powerful tool for engineering these interfaces, enabling the tuning of electrode work functions to facilitate efficient charge injection.[2][3] Alkanethiols are widely used for forming SAMs on gold surfaces due to the strong affinity between sulfur and gold.[4] However, the free thiol group can be reactive and prone to oxidation, which can lead to disulfide formation and impact the quality and reproducibility of the SAM.

The use of a silyl protecting group, as in trimethylsilylmethanethiol, offers a strategic advantage by masking the reactive thiol functionality until it is needed. This protection enhances the reagent's shelf-life and allows for a clean, in-situ deprotection and subsequent SAM formation directly on the substrate surface. This approach can lead to more ordered and defect-free monolayers, which is crucial for achieving high-performance organic electronic devices. This guide provides a comprehensive overview of the application of trimethylsilylmethanethiol as a key reagent for surface modification in organic electronics, complete with detailed protocols and technical insights.

Part 1: Synthesis of Trimethylsilylmethanethiol

A reliable synthesis of trimethylsilylmethanethiol is essential for its application. A common route involves the reaction of a chloromethyltrimethylsilane with a sulfur nucleophile.

Protocol 1: Synthesis of Trimethylsilylmethanethiol

Materials:

-

Chloromethyltrimethylsilane

-

Sodium hydrosulfide (NaSH)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

-

Schlenk line or inert gas (Argon or Nitrogen) setup

Procedure:

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere.

-

Reagent Preparation: In the flask, prepare a solution of sodium hydrosulfide in anhydrous ethanol.

-

Addition of Precursor: Slowly add chloromethyltrimethylsilane to the stirred solution of sodium hydrosulfide at room temperature.

-

Reaction: After the addition is complete, gently reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure trimethylsilylmethanethiol.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Surface Modification of Gold Electrodes with Trimethylsilylmethanethiol SAMs

The formation of a high-quality SAM is a critical step in modifying the electronic properties of the gold electrodes. The trimethylsilyl group can be cleaved in-situ to expose the thiol for binding to the gold surface.

Protocol 2: Formation of Trimethylsilylmethanethiol SAMs on Gold Substrates

Materials:

-

Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)

-

Trimethylsilylmethanethiol

-

Anhydrous solvent (e.g., ethanol or isopropanol)

-

A solution for deprotection (e.g., a dilute solution of HCl in the chosen solvent or a fluoride source like tetrabutylammonium fluoride - TBAF)

-

Beakers, petri dishes, tweezers

-

Ultrasonic bath

-

Nitrogen gas stream

Procedure:

-

Substrate Cleaning:

-

Clean the gold-coated substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 10 minutes each.

-

Dry the substrates under a stream of nitrogen.

-

Treat the substrates with UV-ozone for 15 minutes to remove any organic residues.[5]

-

-

SAM Formation Solution Preparation:

-

Prepare a dilute solution (e.g., 1 mM) of trimethylsilylmethanethiol in the anhydrous solvent.

-

Prepare a separate deprotection solution if required (e.g., 1 mM TBAF in THF).

-

-

SAM Deposition and In-situ Deprotection:

-

Method A (Acid-catalyzed deprotection): Immerse the cleaned gold substrates in a solution of trimethylsilylmethanethiol in ethanol containing a catalytic amount of HCl. The acidic conditions will facilitate the cleavage of the Si-S bond, allowing the methanethiol to form a SAM on the gold surface. Leave the substrates immersed for 12-24 hours in a sealed container to ensure complete monolayer formation.

-

Method B (Fluoride-induced deprotection): First, immerse the substrates in the trimethylsilylmethanethiol solution for 1-2 hours. Then, carefully add the TBAF solution to the immersion bath to initiate the deprotection and SAM formation.

-

-

Rinsing and Drying:

-

After the immersion period, remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

-

Dry the SAM-modified substrates under a gentle stream of nitrogen.

-

Characterization of the Trimethylsilylmethanethiol SAM

-

Contact Angle Measurement: Measure the static water contact angle to assess the surface hydrophobicity and the quality of the SAM. A uniform and high contact angle indicates a well-ordered monolayer.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the chemical composition of the surface. The presence of S 2p peaks at binding energies characteristic of thiolate species bound to gold confirms the formation of the SAM.[6][7] The absence of a significant Si 2p signal would indicate complete deprotection.

-

Ultraviolet Photoelectron Spectroscopy (UPS): UPS is used to determine the work function of the modified gold surface. The shift in the secondary electron cutoff edge compared to a bare gold surface provides the change in work function.

Part 3: Application in Organic Field-Effect Transistors (OFETs)